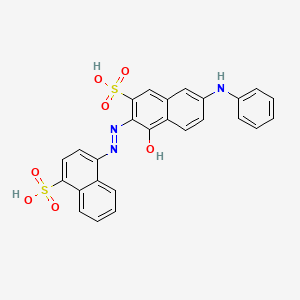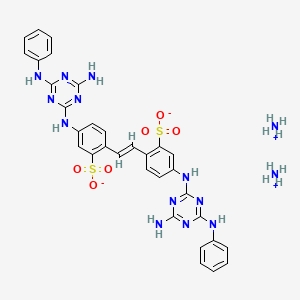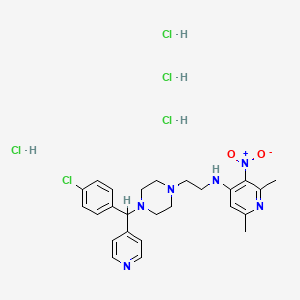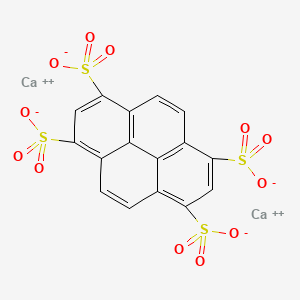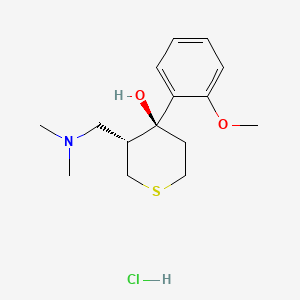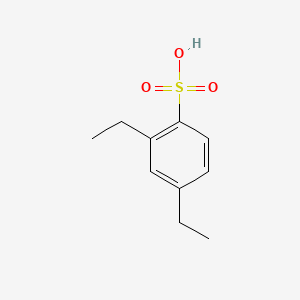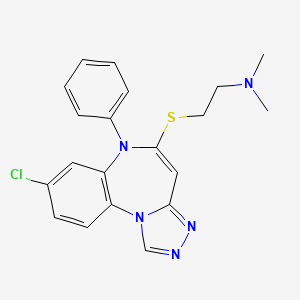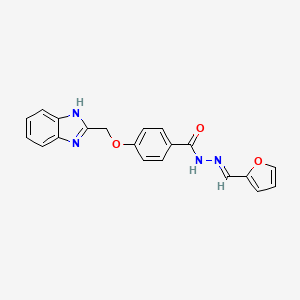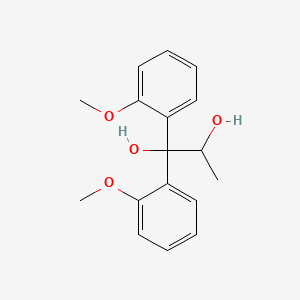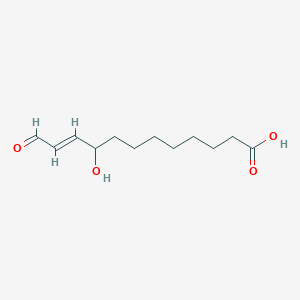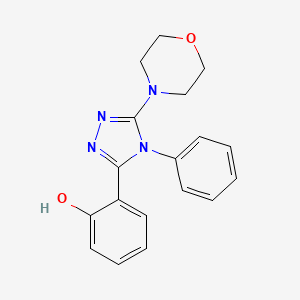
2-(5-(4-Morpholinyl)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-(4-Morpholinyl)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol is a complex organic compound that features a morpholine ring, a phenyl group, and a triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(4-Morpholinyl)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The morpholine ring can be introduced via nucleophilic substitution reactions. The phenol group is usually incorporated through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(5-(4-Morpholinyl)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenyl and morpholine groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents for electrophilic substitution, and strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while reduction of the triazole ring could lead to dihydrotriazoles.
科学研究应用
2-(5-(4-Morpholinyl)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 2-(5-(4-Morpholinyl)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets can vary depending on the specific application and the biological system .
相似化合物的比较
Similar Compounds
2-(4-Morpholinyl)phenol: Shares the morpholine and phenol groups but lacks the triazole ring.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a phenyl group and a morpholine derivative but differs in the overall structure.
2-Methoxy-5-((phenylamino)methyl)phenol: Similar in having a phenol and phenyl group but with different substituents.
Uniqueness
2-(5-(4-Morpholinyl)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol is unique due to the presence of the triazole ring, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for developing new drugs and materials with specific functionalities.
属性
CAS 编号 |
82620-01-7 |
|---|---|
分子式 |
C18H18N4O2 |
分子量 |
322.4 g/mol |
IUPAC 名称 |
2-(5-morpholin-4-yl-4-phenyl-1,2,4-triazol-3-yl)phenol |
InChI |
InChI=1S/C18H18N4O2/c23-16-9-5-4-8-15(16)17-19-20-18(21-10-12-24-13-11-21)22(17)14-6-2-1-3-7-14/h1-9,23H,10-13H2 |
InChI 键 |
PMRPVWPJPPMJPQ-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


